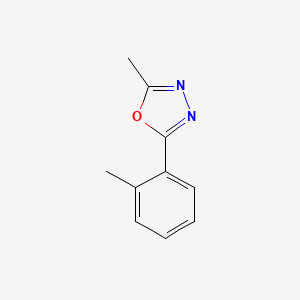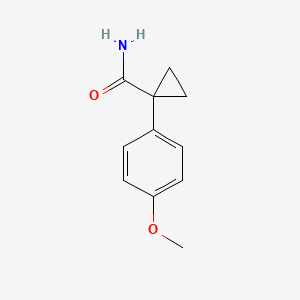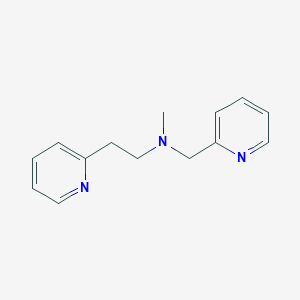acetyl}hydrazinylidene)-N-propylbutanamide](/img/structure/B11108764.png)
(3E)-3-(2-{[(4-ethylphenyl)amino](oxo)acetyl}hydrazinylidene)-N-propylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{(E)-2-[2-(4-Ethylanilino)-2-oxoacetyl]hydrazono}-N-propylbutanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a hydrazone linkage, an ethylanilino group, and a propylbutanamide backbone, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(E)-2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}-N-propylbutanamide typically involves multiple steps:
Formation of the hydrazone linkage: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone.
Introduction of the ethylanilino group: This can be achieved through a nucleophilic substitution reaction where an ethylaniline derivative reacts with an appropriate electrophile.
Formation of the propylbutanamide backbone: This step involves the reaction of a butanamide derivative with a propyl group under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{(E)-2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}-N-propylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: The ethylanilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines or other reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups replacing the ethylanilino group.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-{(E)-2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}-N-propylbutanamide involves its interaction with specific molecular targets. The hydrazone linkage can interact with enzymes or receptors, potentially inhibiting their activity. The ethylanilino group may enhance binding affinity to certain proteins, while the propylbutanamide backbone provides structural stability.
Comparison with Similar Compounds
Similar Compounds
4-(Ethylanilino)-4-oxobutanoic acid: Shares the ethylanilino group but differs in the overall structure.
3-(4-Ethylanilino)-1-(4-methylphenyl)-1-propanone: Similar in having the ethylanilino group but with a different backbone.
Properties
Molecular Formula |
C17H24N4O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-N'-[(E)-[4-oxo-4-(propylamino)butan-2-ylidene]amino]oxamide |
InChI |
InChI=1S/C17H24N4O3/c1-4-10-18-15(22)11-12(3)20-21-17(24)16(23)19-14-8-6-13(5-2)7-9-14/h6-9H,4-5,10-11H2,1-3H3,(H,18,22)(H,19,23)(H,21,24)/b20-12+ |
InChI Key |
NWWMOZZRCVIDOS-UDWIEESQSA-N |
Isomeric SMILES |
CCCNC(=O)C/C(=N/NC(=O)C(=O)NC1=CC=C(C=C1)CC)/C |
Canonical SMILES |
CCCNC(=O)CC(=NNC(=O)C(=O)NC1=CC=C(C=C1)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({N'-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11108681.png)
![4-Tert-butylcyclohexyl 4-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B11108692.png)
![1-(2,4-Dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanol](/img/structure/B11108695.png)

![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide](/img/structure/B11108723.png)

![Ethyl 4-[({[2-oxo-2-(2-oxo-2-phenylethoxy)ethyl]thio}acetyl)amino]benzoate](/img/structure/B11108728.png)
![3-[(Phenylacetyl)amino]phenyl 4-heptylbenzoate](/img/structure/B11108736.png)
![Tert-butyl {[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate](/img/structure/B11108737.png)
![4-(Azepan-1-yl)-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B11108742.png)

![2-{[(E)-(4-fluorophenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11108751.png)
![2-Nitro-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide](/img/structure/B11108752.png)
![Benzaldehyde, 4-pentyloxy-, [6-(1-piperidyl)pyrimidin-4-yl]hydrazone](/img/structure/B11108754.png)
